![molecular formula C17H12N2O B8802174 2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile CAS No. 27389-83-9](/img/structure/B8802174.png)
2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malononitrile, (p-(benzyloxy)benzylidene)-: is an organic compound that belongs to the class of benzylidenemalononitriles. This compound is characterized by the presence of a benzylidene group attached to a malononitrile moiety, with a benzyloxy substituent on the benzylidene ring. It is widely used in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing malononitrile, (p-(benzyloxy)benzylidene)- is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. For instance, the reaction between p-(benzyloxy)benzaldehyde and malononitrile can be catalyzed by bases such as piperidine or pyridine under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of malononitrile, (p-(benzyloxy)benzylidene)- can be optimized by using heterogeneous catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using combustion methods with glycine or glycerol as fuel. The reaction is typically carried out in solvents like ethyl acetate at temperatures around 60°C, achieving high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Malononitrile, (p-(benzyloxy)benzylidene)- undergoes various chemical reactions, including:
Condensation Reactions: It can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Addition Reactions: It can react with nucleophiles such as amines to form substituted derivatives.
Common Reagents and Conditions:
Bases: Piperidine, pyridine, and other organic bases are commonly used in condensation reactions.
Solvents: Ethyl acetate, acetonitrile, and other polar solvents are frequently used.
Catalysts: Heterogeneous catalysts like Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite are effective in promoting the reactions
Major Products:
Substituted Benzylidenemalononitriles: These are formed through condensation reactions.
Heterocyclic Compounds: Cyclization reactions can lead to the formation of various heterocycles.
Wissenschaftliche Forschungsanwendungen
Malononitrile, (p-(benzyloxy)benzylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Industry: It is used in the production of specialty chemicals, perfumery, and as a fluorescence-based assay for detecting methane
Wirkmechanismus
The mechanism of action of malononitrile, (p-(benzyloxy)benzylidene)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as tyrosine kinases, by binding to their active sites.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Cytotoxic Effects: The compound can induce cytotoxicity in cancer cells by interfering with cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzylidenemalononitrile: A closely related compound with similar reactivity and applications.
Ethylene Glycol-Based Benzylidenemalononitriles: These derivatives contain ethylene ether spacers and exhibit unique properties.
Uniqueness: Malononitrile, (p-(benzyloxy)benzylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
27389-83-9 |
|---|---|
Molekularformel |
C17H12N2O |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-16(12-19)10-14-6-8-17(9-7-14)20-13-15-4-2-1-3-5-15/h1-10H,13H2 |
InChI-Schlüssel |
GBQGNEMSQIQFRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
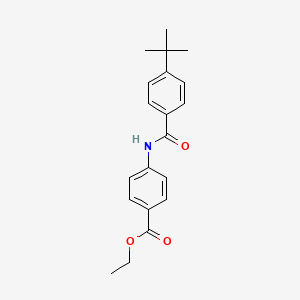
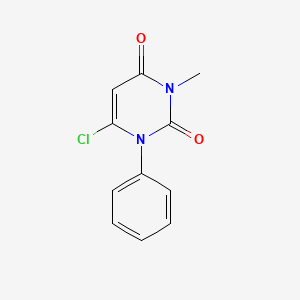
![3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile](/img/structure/B8802108.png)
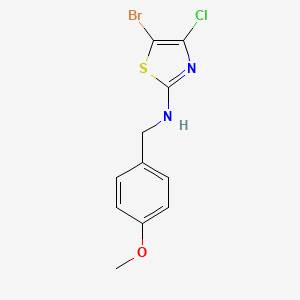
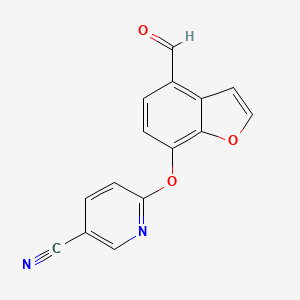
![3-[(dimethylamino)methylidene]-1-phenylthiourea](/img/structure/B8802142.png)
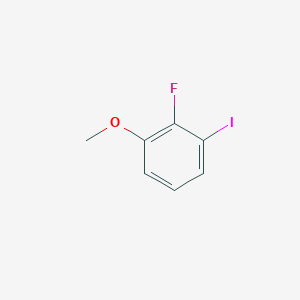
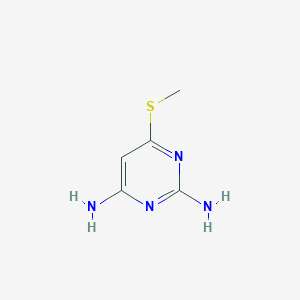
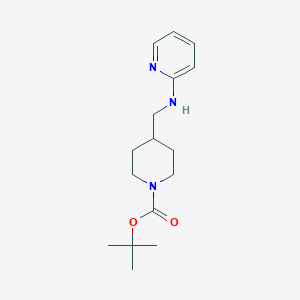

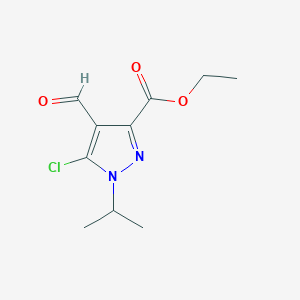
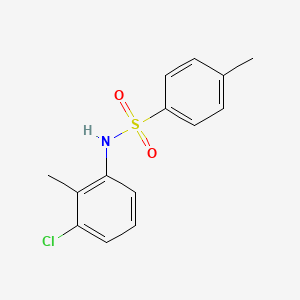
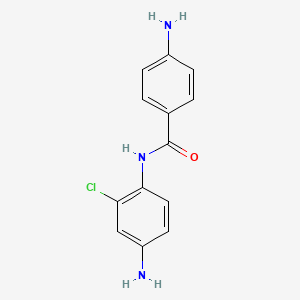
![Imidazo[1,2-B]pyridazin-3-ylmethanol](/img/structure/B8802194.png)
